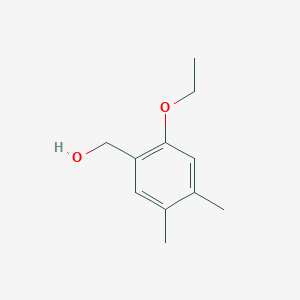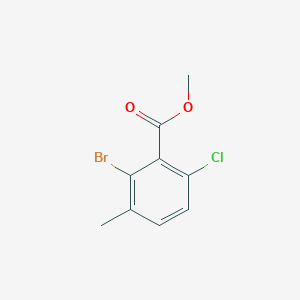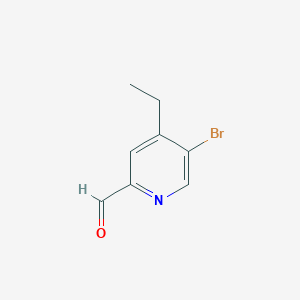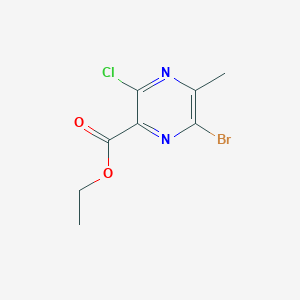
3-Bromo-2-fluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-fluoro-5-iodobenzaldehyde is a halogenated derivative of benzaldehyde. It has a CAS Number of 2091143-73-4 and a molecular weight of 328.91 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-5-iodobenzaldehyde is1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Synthesis of Benzoxaboroles
“3-Bromo-2-fluoro-5-iodobenzaldehyde” could potentially be used as a precursor for the synthesis of benzoxaboroles . Benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Thromboxane Receptor Antagonist Synthesis
This compound may also be used in the preparation of thromboxane receptor antagonists . Thromboxane receptor antagonists are drugs that inhibit the action of thromboxane and can be used to treat conditions like pulmonary hypertension and asthma .
Material Science Research
Given its unique chemical structure, “3-Bromo-2-fluoro-5-iodobenzaldehyde” could be used in material science research . The presence of halogen atoms (bromine, fluorine, and iodine) in the compound could make it useful in the development of new materials with unique properties .
Pharmaceutical Research
The compound could be used in pharmaceutical research due to its unique structure. The presence of multiple halogens and an aldehyde group could make it a useful building block in the synthesis of various pharmaceutical compounds .
Chemical Biology Research
“3-Bromo-2-fluoro-5-iodobenzaldehyde” could be used in chemical biology research. Its unique structure could make it useful in studying biological systems and processes .
Organic Synthesis
This compound could be used as a building block in organic synthesis . Its unique structure and functional groups could make it useful in the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
3-bromo-2-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYBNIGOQMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-iodobenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














